1-Methyl-3-prop-2-enylpiperidin-2-one
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Overview
Description
1-Methyl-3-prop-2-enylpiperidin-2-one is a chemical compound belonging to the piperidinone family. Piperidinones are versatile building blocks in organic synthesis and are often used in the preparation of various pharmaceuticals and bioactive molecules. The structure of this compound consists of a piperidinone ring with a methyl group at the 1-position and a prop-2-enyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-prop-2-enylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the alkylation of piperidin-2-one derivatives. For instance, the alkylation of 1-methylpiperidin-2-one with prop-2-enyl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-prop-2-enylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinones with various functional groups.
Scientific Research Applications
1-Methyl-3-prop-2-enylpiperidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs targeting various diseases.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-prop-2-enylpiperidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperidin-2-one: Lacks the prop-2-enyl group, making it less versatile in certain synthetic applications.
3-Methylpiperidin-2-one: Has a methyl group at the 3-position instead of the prop-2-enyl group, affecting its reactivity and applications.
1-Prop-2-enylpiperidin-2-one: Lacks the methyl group at the 1-position, which can influence its chemical properties and biological activities.
Uniqueness
1-Methyl-3-prop-2-enylpiperidin-2-one is unique due to the presence of both the methyl and prop-2-enyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-methyl-3-prop-2-enylpiperidin-2-one |
InChI |
InChI=1S/C9H15NO/c1-3-5-8-6-4-7-10(2)9(8)11/h3,8H,1,4-7H2,2H3 |
InChI Key |
VFBAQIXFWVZXQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1=O)CC=C |
Origin of Product |
United States |
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